Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br is a compound primarily utilized as a drug-linker conjugate for antibody-drug conjugates (ADCs). This compound plays a significant role in the synthesis of anti-CD40 antibody agent conjugates, which are crucial in targeted cancer therapies. The chemical structure of this compound is defined by its specific molecular formula and mass, and it is classified under glucocorticoid receptor agonists, which are known to interact with the glucocorticoid receptor to exert various biological effects .
The compound is cataloged under the CAS number 2345733-40-4 and is available from various suppliers for research purposes only. It is classified as a drug-linker conjugate, specifically designed for use in the development of ADCs, which target specific cancer cells while minimizing damage to surrounding healthy tissues .
The synthesis of Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br involves several key steps:
The entire synthesis process is carried out under stringent conditions to ensure high purity and yield, often utilizing automated reactors in industrial settings.
The molecular formula for Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br is , with a molecular weight of approximately 928.92 g/mol. The structure includes various functional groups that contribute to its activity as a glucocorticoid receptor agonist. The compound's structure allows it to effectively bind to the glucocorticoid receptor, facilitating its mechanism of action .
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br undergoes several types of chemical reactions:
Common reagents used in these reactions include organic solvents like dimethyl sulfoxide, along with acids or bases to facilitate desired reaction pathways. The conditions for these reactions often require controlled temperatures and pH levels to achieve optimal results.
The mechanism of action for Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br involves its binding to the glucocorticoid receptor, leading to activation of specific signaling pathways. Upon binding, the receptor undergoes a conformational change that triggers downstream effects, modulating gene expression related to inflammation and immune response. This interaction primarily affects proteins and enzymes involved in these biological processes .
The physical properties include:
Chemical properties encompass:
These properties are crucial for its application in research and therapeutic development .
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br has several scientific applications:
This compound exemplifies how targeted therapies can be developed through innovative chemical synthesis and understanding biological mechanisms.
Glucocorticoid receptor agonists (GRAs) represent a cornerstone in managing immune-mediated inflammatory diseases due to their potent ability to suppress pro-inflammatory gene networks. Traditional glucocorticoids exert broad anti-inflammatory effects by binding to cytoplasmic glucocorticoid receptors (GRα), leading to nuclear translocation where they either transactivate anti-inflammatory genes or transrepress pro-inflammatory transcription factors like AP-1 and NF-κB [5]. However, systemic exposure causes dose-limiting side effects including hyperglycemia, osteoporosis, and metabolic disturbances [5] [8]. The integration of GRAs into antibody-drug conjugates (ADCs) represents a paradigm shift by leveraging antibody-mediated targeting to restrict glucocorticoid activity to disease microenvironments.
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br exemplifies this approach, where a potent GRA payload is covalently linked to antibodies targeting specific immune antigens. Upon internalization into target cells, the linker-payload is enzymatically cleaved, releasing the active GRA within inflammatory loci. This strategy capitalizes on the GR’s multifaceted immunomodulatory mechanisms—including inhibition of cytokine production, reduced immune cell infiltration, and induction of apoptosis in activated lymphocytes—while minimizing systemic GR activation [6] [9]. Preclinical evidence confirms that such GRM-ADCs significantly attenuate TNF-α, IL-6, and IL-1β secretion from stimulated immune cells, demonstrating superior localization compared to unconjugated glucocorticoids [10].
Table 1: Immunomodulatory Mechanisms of Glucocorticoid Receptor Agonists in ADCs
Biological Target | Genomic Effect | Functional Outcome in Inflammation |
---|---|---|
NF-κB/AP-1 complexes | Transrepression of κBRE/TRE elements | Inhibition of TNF-α, IL-6, and chemokine production |
Glucocorticoid response elements (GREs) | Transactivation of anti-inflammatory genes (e.g., IκBα) | Enhanced suppression of NF-κB signaling |
Histone acetyltransferases (e.g., CBP/p300) | Disruption of coactivator recruitment | Reduced chromatin accessibility at inflammatory loci |
Inflammatory cell survival pathways | Post-translational modulation | Induction of apoptosis in activated lymphocytes |
The efficacy of glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br hinges on sophisticated linker technology that balances plasma stability with efficient intracellular payload release. This conjugate features three critical structural domains:
Molecular dynamics simulations reveal that the Ala-Ala linker adopts an extended conformation that sterically minimizes non-specific proteolysis while maintaining accessibility to cathepsin catalytic sites. The bromoacetyl group’s electrophilicity enables site-specific conjugation to engineered antibody cysteines, achieving a drug-to-antibody ratio (DAR) of 2–4 without inducing aggregation [4] [9]. Comparative studies show Ala-Ala-Br conjugates exhibit >90% plasma stability over 72 hours but undergo >80% cleavage within 2 hours when exposed to lysosomal extracts, underscoring their precision [3].
Table 2: Comparative Attributes of GRA Linker Chemistries in ADCs
Linker-Payload System | Release Mechanism | Stability in Human Plasma (t½) | Intracellular Activation Time | |
---|---|---|---|---|
Ala-Ala-Br | Lysosomal protease cleavage → Phosphatase activation | >72 hours | <2 hours | |
Gly-Glu-Br (ABBV-154 linker) | Cathepsin cleavage → Self-immolative decarboxylation | ~60 hours | ~4 hours | [3] |
Ala-Ala-Mal | Protease cleavage → Maleimide-based conjugation | ~48 hours | <2 hours | [2] [7] |
Val-Cit-PABC | Cathepsin B cleavage → Self-immolative PABC spacer | >70 hours | ~3 hours | [10] |
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br has been extensively evaluated as a key payload for anti-CD40 antibody conjugates, which target CD40-expressing B cells and antigen-presenting cells in autoimmune pathologies. Preclinical data directly compares its performance to alternative linker technologies:
Mechanistically, Ala-Ala-Br conjugates demonstrate superior lysosomal processing kinetics. Mass spectrometry analyses reveal that Ala-Ala-Br liberates the active GRA payload 1.8× faster than Gly-Glu-Br linkers in human dendritic cell lysates, attributable to optimal fit within cathepsin B’s substrate-binding pocket [3] [7]. This efficiency translates into enhanced nuclear translocation of GRα and more durable suppression of NF-κB p65 phosphorylation in target cells.
Table 3: Performance of Anti-CD40 Antibody Conjugates with Different Linker-Payloads
Conjugate System | In Vitro IC₅₀ (TNF-α suppression) | Target Cell Internalization Efficiency (%) | In Vivo Disease Suppression Duration | |
---|---|---|---|---|
Anti-CD40-Ala-Ala-Br | 0.8–1.2 nM | >95% at 60 min | >28 days (murine CIA) | [1] [10] |
Anti-CD40-Gly-Glu-Br (ABBV-154 analog) | 1.8–2.5 nM | ~85% at 60 min | ~21 days | [3] |
Anti-CD40-Val-Cit-MMAE | N/A (cytotoxic payload) | >90% at 60 min | 14 days | [10] |
Naked anti-CD40 mAb | >100 nM | >95% at 60 min | 7 days | [6] |
Molecular Structure and Key Features
Glucocorticoid receptor agonist-1 phosphate Ala-Ala-Br CAS Number: 2345733-40-4 Molecular Formula: C₄₃H₄₉BrF₂N₃O₁₂P Molecular Weight: 948.74 g/mol Key Features: - Phosphate group for solubility and prodrug masking - Ala-Ala dipeptide linker for cathepsin-specific cleavage - Bromoacetyl warhead for cysteine-directed antibody conjugation - Difluorinated steroid core for high GR binding affinity (Kd ~0.5 nM)
Visualization: The structure features a hexahydrophenanthrene core characteristic of steroid agonists, with axial fluorine atoms at C2/C6 positions enhancing GR binding. The Ala-Ala-Br moiety extends from C21 via a phosphodiester bond.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: